Ethyl ((ethoxymethoxy)methyl)carbamate

Description

Ethyl carbamate (EC), also known as urethane (CAS 51-79-6), is a synthetic compound historically used as an anesthetic and industrial solvent. It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) due to its multispecies carcinogenicity, inducing tumors in the liver, lung, and mammary glands in rodents . EC naturally forms in fermented foods and alcoholic beverages through reactions between urea/cyanate and ethanol . Analytical methods for EC detection, such as HS-SPME-GC-MS, achieve detection limits as low as 1.19 μg/L in complex matrices like rice wine .

Properties

Molecular Formula |

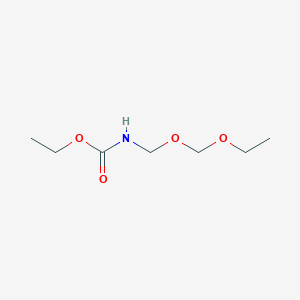

C7H15NO4 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

ethyl N-(ethoxymethoxymethyl)carbamate |

InChI |

InChI=1S/C7H15NO4/c1-3-10-6-11-5-8-7(9)12-4-2/h3-6H2,1-2H3,(H,8,9) |

InChI Key |

GBKLZZMSZJNDNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOCNC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl((ethoxymethoxy)methyl)carbamate typically involves the reaction of ethyl chloroformate with an appropriate amine in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods: Industrial production of carbamates, including ethyl((ethoxymethoxy)methyl)carbamate, often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the product. The use of catalysts, such as indium triflate, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl((ethoxymethoxy)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the carbamate into amines or alcohols.

Substitution: Substitution reactions, especially nucleophilic substitutions, can replace the ethoxymethoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl((ethoxymethoxy)methyl)carbamate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Medicine: Research into its potential therapeutic effects, such as its use as a prodrug, is ongoing.

Industry: It is utilized in the production of polymers and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of ethyl((ethoxymethoxy)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is often mediated by the formation of a carbamate-enzyme complex, which can alter the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl carbamate belongs to the carbamate family, characterized by the functional group –O–CO–NH₂. Its activity and toxicity are highly structure-dependent, as demonstrated by comparisons with analogs:

Carcinogenic Potency

- Structural Determinants: The ethyl group in EC is critical for carcinogenicity. Oxidation of the ethyl moiety generates reactive intermediates (e.g., vinyl carbamate epoxide), which bind DNA . Methyl or branched alkyl groups (e.g., tert-butyl) hinder metabolic activation, reducing toxicity .

Metabolic Pathways

- Ethyl carbamate : Metabolized by cytochrome P450 2E1 (CYP2E1) to vinyl carbamate, 2-hydroxyethyl carbamate, and ethyl N-hydroxycarbamate. Vinyl carbamate is further oxidized to a mutagenic epoxide .

- Vinyl carbamate: Directly converted to its epoxide, bypassing the rate-limiting dehydrogenation step required for EC activation. This explains its higher carcinogenic potency .

- Methyl carbamate : Lacks metabolic activation pathways due to the stability of the methyl group .

Immunotoxicity

Ethyl carbamate causes myelotoxicity in mice, suppressing natural killer (NK) cell activity and bone marrow function at carcinogenic doses.

Analytical and Functional Comparisons

Detection in Food Matrices

| Parameter | Methyl Carbamate | Ethyl Carbamate |

|---|---|---|

| Linear Range | 0.5–50.0 mg/L | 0.1–20.0 mg/L |

| LOD | 11.1 μg/L | 3.33 μg/L |

| Recovery | 82.2–91.2% | 82.4–95.2% |

| RSD | <6.92% | <8.76% |

Data from GC-FID analysis with C18-SPE pre-concentration .

Ethyl carbamate is more sensitively detected due to lower regulatory thresholds in food safety (e.g., <30 μg/L in alcoholic beverages ).

Key Research Findings

Metabolic Activation: Ethyl carbamate’s carcinogenicity hinges on CYP2E1-mediated oxidation to vinyl carbamate, which is 10–50× more mutagenic in Salmonella typhimurium assays .

Species Sensitivity : Mice are more susceptible to EC-induced lung tumors than rats, highlighting species-specific metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.